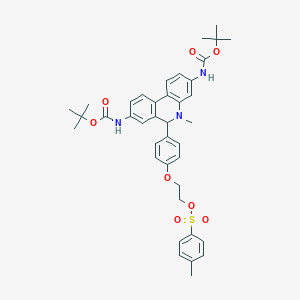
ROS tracer precursor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ROS tracer precursor” is a precursor used in the synthesis of [18F]ROStrace, a radiotracer for imaging superoxide levels in vivo using positron emission tomography (PET). This compound is instrumental in disease diagnosis, particularly in neuroinflammation studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ROS tracer precursor involves multiple steps, including the incorporation of fluorine-18. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process may include automated synthesis modules designed for radiopharmaceutical production .
Análisis De Reacciones Químicas
Types of Reactions
ROS tracer precursor undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, [18F]ox-ROStrace.
Substitution: Incorporation of fluorine-18 during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine-18, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major product formed from these reactions is [18F]ROStrace, a radiotracer used for PET imaging .
Aplicaciones Científicas De Investigación
ROS tracer precursor has several scientific research applications:
Chemistry: Used in the synthesis of radiotracers for imaging studies.
Biology: Helps in studying oxidative stress and superoxide levels in biological systems.
Medicine: Used in diagnosing neuroinflammation and other diseases involving oxidative stress.
Industry: Employed in the production of radiopharmaceuticals for medical imaging.
Mecanismo De Acción
The mechanism of action of ROS tracer precursor involves its conversion to [18F]ROStrace, which rapidly crosses the blood-brain barrier and is trapped in the brain of animals treated with lipopolysaccharide (LPS). This allows for the imaging of superoxide levels in the central nervous system using PET .
Comparación Con Compuestos Similares
Similar Compounds
[18F]ox-ROStrace: The oxidized form of [18F]ROStrace, which does not cross the blood-brain barrier.
Other ROS tracers: Various other radiotracers used for imaging reactive oxygen species.
Uniqueness
ROS tracer precursor is unique due to its ability to produce [18F]ROStrace, which effectively crosses the blood-brain barrier and allows for precise imaging of superoxide levels in the central nervous system .
Propiedades
Fórmula molecular |
C39H45N3O8S |
|---|---|
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44) |
Clave InChI |
PVAWZLJBKPGCNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


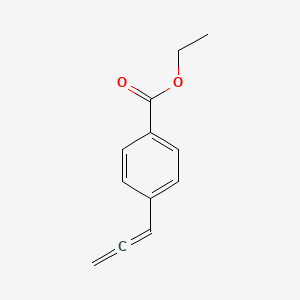
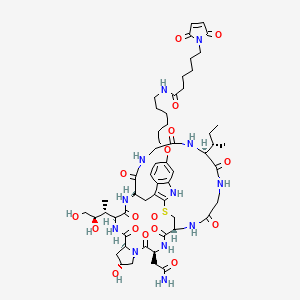
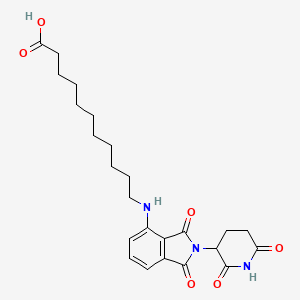
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)


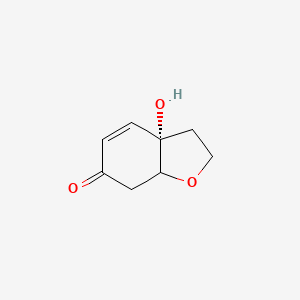
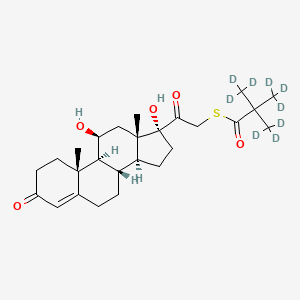
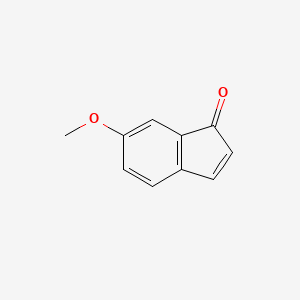

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)

